molecular formula C68H47N5 B14111546 N-(naphthalen-1-yl)-2,3-bis({4-[(naphthalen-1-yl)(phenyl)amino]phenyl})-N-phenylquinoxalin-6-amine

N-(naphthalen-1-yl)-2,3-bis({4-[(naphthalen-1-yl)(phenyl)amino]phenyl})-N-phenylquinoxalin-6-amine

Cat. No.: B14111546
M. Wt: 934.1 g/mol
InChI Key: FYBLCAXZJDWQRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-((6-(Naphthalen-1-yl(phenyl)amino)quinoxaline-2,3-diyl)bis(4,1-phenylene))bis(N-phenylnaphthalen-1-amine): is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoxaline core linked to naphthalene and phenyl groups, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-((6-(Naphthalen-1-yl(phenyl)amino)quinoxaline-2,3-diyl)bis(4,1-phenylene))bis(N-phenylnaphthalen-1-amine) typically involves multi-step organic reactions. One common approach is the condensation of naphthylamine derivatives with quinoxaline precursors under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced purification techniques, such as chromatography, are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N,N’-((6-(Naphthalen-1-yl(phenyl)amino)quinoxaline-2,3-diyl)bis(4,1-phenylene))bis(N-phenylnaphthalen-1-amine) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoxaline derivatives with modified electronic and structural properties, which can be tailored for specific applications .

Scientific Research Applications

N,N’-((6-(Naphthalen-1-yl(phenyl)amino)quinoxaline-2,3-diyl)bis(4,1-phenylene))bis(N-phenylnaphthalen-1-amine) has diverse applications in scientific research:

Mechanism of Action

The mechanism by which N,N’-((6-(Naphthalen-1-yl(phenyl)amino)quinoxaline-2,3-diyl)bis(4,1-phenylene))bis(N-phenylnaphthalen-1-amine) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-((6-(Naphthalen-1-yl(phenyl)amino)quinoxaline-2,3-diyl)bis(4,1-phenylene))bis(N-phenylnaphthalen-1-amine) stands out due to its unique combination of naphthalene, phenyl, and quinoxaline moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior .

Properties

Molecular Formula

C68H47N5

Molecular Weight

934.1 g/mol

IUPAC Name

N-naphthalen-1-yl-2,3-bis[4-(N-naphthalen-1-ylanilino)phenyl]-N-phenylquinoxalin-6-amine

InChI

InChI=1S/C68H47N5/c1-4-25-53(26-5-1)71(64-34-16-22-48-19-10-13-31-59(48)64)56-41-37-51(38-42-56)67-68(52-39-43-57(44-40-52)72(54-27-6-2-7-28-54)65-35-17-23-49-20-11-14-32-60(49)65)70-63-47-58(45-46-62(63)69-67)73(55-29-8-3-9-30-55)66-36-18-24-50-21-12-15-33-61(50)66/h1-47H

InChI Key

FYBLCAXZJDWQRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC7=CC=CC=C76)N=C3C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC2=CC=CC=C21)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.